molecular formula C9H13N3O3S B14813446 4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide

4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide

Cat. No.: B14813446
M. Wt: 243.29 g/mol
InChI Key: RGTYALKDFFIADY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13N3O3S. It is a member of the pyridine sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

4-cyclopropyloxy-2-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-11-9-8(16(10,13)14)7(4-5-12-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

RGTYALKDFFIADY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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